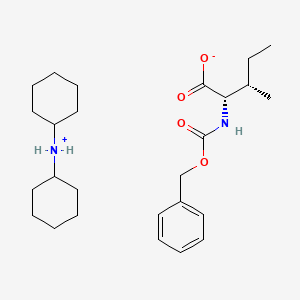

N-cyclohexylcyclohexanamine,(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid

説明

Contextual Significance of Amino Acid Derivatives in Organic Synthesis

Amino acids are the fundamental building blocks of proteins and, as such, are vital to virtually all biological processes. amerigoscientific.comunacademy.com Their derivatives, compounds formed from amino acids, are of immense importance in the biological, pharmaceutical, and chemical industries. unacademy.com In organic synthesis, amino acid derivatives serve as versatile starting materials and intermediates for creating a wide array of complex molecules, including pharmaceuticals and natural products. rsc.orgrsc.org The ability to modify the inherent structure of amino acids allows chemists to design and synthesize novel compounds with specific properties and functions. amerigoscientific.comnih.gov These synthetic derivatives are crucial for developing new drugs, molecular probes for biochemical research, and advanced materials. amerigoscientific.comnih.gov

Role of Protecting Groups in Complex Molecule Synthesis

In the intricate process of synthesizing complex molecules like peptides, protecting groups are indispensable tools. biosynth.comcreative-peptides.comwikipedia.orgspringernature.com Many organic molecules have multiple reactive sites, or functional groups. wikipedia.org During a chemical reaction, it is often necessary to temporarily block one or more of these sites to prevent unwanted side reactions and ensure that the desired transformation occurs selectively at a specific location. wikipedia.orgspringernature.comnih.gov This temporary masking of a functional group is achieved by introducing a "protecting group." wikipedia.org

An ideal protecting group is easily introduced, stable under the conditions of the desired reaction, and can be removed cleanly and efficiently without altering the rest of the molecule. biosynth.com The use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of highly complex structures with precision and control. wikipedia.orgspringernature.com In peptide synthesis, for instance, protecting groups are essential to prevent the polymerization of amino acids and to control the sequence in which they are joined together. biosynth.comspringernature.comnih.gov

Specificity of the Carbobenzyloxy (Cbz) Group for Amino Acid Protection

The Carbobenzyloxy group, commonly abbreviated as Cbz or Z, is a well-established and widely used protecting group for the amine functionality in amino acids. creative-peptides.comtotal-synthesis.comnumberanalytics.combachem.com Introduced by Bergmann and Zervas in 1932, the Cbz group played a pivotal role in the advancement of peptide chemistry. total-synthesis.comnumberanalytics.com It is introduced by reacting the amino group of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, forming a stable carbamate (B1207046). numberanalytics.com

The Cbz group offers several advantages:

Stability: It is stable under a variety of reaction conditions, including those involving bases and some acids, making it compatible with many synthetic steps. total-synthesis.com

Crystallinity: N-Cbz protected amino acids are often crystalline solids, which facilitates their purification and handling. creative-peptides.com

Suppression of Racemization: It helps to prevent the loss of stereochemical integrity at the chiral center of the amino acid during subsequent activation and coupling reactions. creative-peptides.com

Selective Removal: The Cbz group can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid. creative-peptides.comtotal-synthesis.combachem.com

This unique set of properties makes the Cbz group a valuable tool for the controlled, stepwise synthesis of peptides and other complex molecules containing amine groups. numberanalytics.com

Rationale for Dicyclohexylamine (B1670486) Salt Formation in Synthetic Applications

While N-Cbz-L-Isoleucine is a useful intermediate, it can sometimes be an oil or difficult to crystallize, which complicates its purification and handling. bachem.com To overcome this, dicyclohexylamine (DCHA) is often used to form a salt with the carboxylic acid group of the N-Cbz-amino acid. bachem.com

Dicyclohexylamine is a secondary amine that readily reacts with acids to form stable, crystalline salts. chemicalbook.comwikipedia.org The formation of the dicyclohexylamine salt of N-Cbz-L-Isoleucine offers several practical advantages in a research setting:

Improved Handling and Stability: The resulting salt is typically a stable, crystalline solid with a well-defined melting point. bachem.comresearchgate.net This makes it easier to handle, weigh, and store compared to the free acid, which may be an oil or an amorphous solid. bachem.com

Enhanced Purity: The crystallization process itself is a purification method. By forming the DCHA salt, impurities can often be left behind in the solution, leading to a purer final product. bachem.comresearchgate.net

Simplified Purification: Recrystallization of the DCHA salt is a straightforward and effective way to achieve high purity. researchgate.net

Before the N-Cbz-L-Isoleucine can be used in the next step of a synthesis (e.g., peptide coupling), the dicyclohexylamine must be removed to regenerate the free carboxylic acid. This is typically achieved by treating the salt with a strong acid, which protonates the dicyclohexylamine, allowing it to be separated from the desired N-Cbz-amino acid. bachem.com

Scope and Objectives of Research on N-Carbobenzyloxy-L-Isoleucine Dicyclohexylamine Salt

Research involving N-Carbobenzyloxy-L-Isoleucine Dicyclohexylamine Salt primarily focuses on its application as a key building block in organic synthesis. The main objectives of such research include:

Development of Novel Synthetic Methodologies: Exploring new and more efficient ways to synthesize peptides and other complex molecules using this protected amino acid derivative.

Synthesis of Biologically Active Peptides: Utilizing N-Cbz-L-Isoleucine Dicyclohexylamine Salt as a starting material for the total synthesis of natural and unnatural peptides with potential therapeutic applications.

Investigation of Structure-Activity Relationships: Preparing a series of related peptides where L-Isoleucine is incorporated at specific positions to study how this particular amino acid influences the biological activity of the peptide.

Creation of Peptide Libraries: Using this and other protected amino acids in combinatorial chemistry to generate large collections of peptides for high-throughput screening in drug discovery and other life science applications.

In essence, N-Carbobenzyloxy-L-Isoleucine Dicyclohexylamine Salt is not typically the end goal of a research project, but rather a critical and well-characterized intermediate that enables the efficient and controlled synthesis of more complex and valuable molecules.

Data Tables

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | Solid |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | Liquid |

| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | 181.32 | Liquid wikipedia.org |

| N-Carbobenzyloxy-L-Isoleucine | C₁₄H₁₉NO₄ | 265.31 | Oil or Solid |

| N-Carbobenzyloxy-L-Isoleucine Dicyclohexylamine Salt | C₂₆H₄₂N₂O₄ | 446.62 | Crystalline Solid bachem.com |

Table 2: Summary of Roles in Synthesis

| Component | Role | Rationale |

| L-Isoleucine | Building Block | The core amino acid being incorporated into the target molecule. |

| Carbobenzyloxy (Cbz) Group | Protecting Group | Prevents unwanted reactions at the amine group of L-Isoleucine. creative-peptides.comtotal-synthesis.com |

| Dicyclohexylamine (DCHA) | Salt-Forming Agent | Facilitates purification and improves handling by forming a stable, crystalline salt. bachem.com |

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMHUFMEYKIYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26699-00-3 | |

| Record name | N-[(benzyloxy)carbonyl]-L-isoleucine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Formation of the Dicyclohexylamine (B1670486) Salt

The second major step in the synthesis is the formation of the dicyclohexylamine (DCHA) salt of Cbz-L-Isoleucine. This salt form often improves the handling and purification of the protected amino acid.

The formation of a salt between a carboxylic acid and an amine is a straightforward acid-base neutralization reaction. lumenlearning.com Carboxylic acids, such as N-Cbz-L-Isoleucine, can donate a proton from their carboxyl group (-COOH) to a basic amine, like dicyclohexylamine (DCHA). lumenlearning.comspectroscopyonline.com This proton transfer results in the formation of a carboxylate anion (-COO⁻) and an ammonium (B1175870) cation (in this case, the dicyclohexylammonium (B1228976) ion). lumenlearning.comspectroscopyonline.com The resulting salt is held together by strong ionic interactions between the oppositely charged ions. spectroscopyonline.com

This technique is particularly useful in organic synthesis for several reasons. Forming a salt can convert a liquid or oily compound, which is difficult to purify, into a stable, crystalline solid. bachem.com This crystalline nature facilitates purification by recrystallization and improves the compound's stability and shelf-life. bachem.com

The formation of Cbz-L-Isoleucine dicyclohexylamine salt is achieved by reacting the N-protected amino acid with dicyclohexylamine. The resulting salt is typically a stable, white crystalline powder.

Precipitation and crystallization are key to isolating the pure salt. A common method involves dissolving the crude salt in a suitable hot solvent and then inducing crystallization by cooling the solution or by adding an "anti-solvent" (a solvent in which the salt is insoluble) until the solution becomes cloudy. For Cbz-L-Isoleucine DCHA salt, a typical recrystallization protocol involves dissolving the crude product in hot acetone (B3395972) and then gradually adding hexane (B92381) to induce the formation of needle-like crystals upon cooling. The solid salt is then isolated by filtration. google.com The formation of the DCHA salt can be an effective purification step, as it allows for the separation of the desired product from impurities that may not form salts or that have different solubility properties. bachem.com

The choice of solvent system is critical in the crystallization of amine salts as it directly impacts the yield, purity, and crystal morphology of the final product. The ideal solvent system is one in which the salt is soluble at high temperatures but has low solubility at cooler temperatures, allowing for efficient recovery upon cooling. google.com

For Cbz-L-Isoleucine DCHA salt, a mixture of acetone and hexane has been shown to be effective. Acetone acts as the primary solvent to dissolve the salt, while hexane serves as the anti-solvent to decrease its solubility and promote crystallization. The polarity of the solvent can significantly influence the rate of salt formation and the stability of the resulting product. tue.nlnih.gov The solid-state structure of the salt is characterized by alternating layers of Cbz-L-isoleucine and dicyclohexylamine, which are stabilized by hydrogen bonds and van der Waals interactions. The proper solvent system helps to ensure the formation of a well-ordered crystal lattice, which is essential for achieving high purity (>98.0% by HPLC). cymitquimica.com

| Solvent/System | Role | Effect on Crystallization | Reference |

|---|---|---|---|

| Acetone | Primary Solvent | Dissolves the crude salt at elevated temperatures. | |

| Hexane | Anti-Solvent | Decreases the solubility of the salt, inducing precipitation and crystallization. | |

| Methanol, Ethanol, Isopropyl Alcohol | Recrystallization Solvents | Can be used for recrystallization to further purify similar dicyclohexylamine salts. | google.com |

| Ethyl Acetate, t-Butyl Methyl Ether | Suspension Solvents | Used to suspend DCHA salts for conversion back to the free acid. | bachem.com |

Applications in Peptide Synthesis and Biomolecule Construction

Role as an N-Protected Amino Acid Building Block in Peptide Synthesis

The primary function of Cbz-L-Isoleucine dicyclohexylamine (B1670486) salt in peptide synthesis is to serve as a protected building block. nih.govchemicalforums.comnih.gov The carboxybenzyl (Cbz) group attached to the nitrogen atom of the amino acid prevents it from participating in unwanted reactions during the formation of peptide bonds. nih.govchemicalforums.com This protection is crucial for ensuring that the peptide chain is assembled in the correct sequence. peptide.comwikipedia.org The dicyclohexylamine salt form of the compound improves its stability and handling characteristics, making it easier to use in a laboratory setting. nih.govchemicalforums.com

Before its use in peptide synthesis, the dicyclohexylamine salt must be converted to the free acid form of Cbz-L-Isoleucine. This is typically achieved by treating the salt with a strong acid, such as phosphoric acid, to liberate the free Cbz-protected amino acid. researchgate.netresearchgate.net

Cbz-L-Isoleucine has a long history of use in solution-phase peptide synthesis (SPPS), a classical method for constructing peptides in a homogenous reaction mixture. peptide.comwikipedia.org In SPPS, the Cbz group provides robust protection for the amino group, which is stable under a variety of reaction conditions. This allows for the selective formation of peptide bonds between the carboxyl group of one amino acid and the amino group of another. nih.govspringernature.com The Cbz group can be removed at the appropriate stage of the synthesis, typically through hydrogenolysis, to allow for the elongation of the peptide chain. wikipedia.org

While the benzyloxycarbonyl (Cbz) protecting group is more traditionally associated with solution-phase synthesis, it has found some application in solid-phase peptide synthesis (SPPS). peptide.comwikipedia.org In SPPS, the peptide is assembled on a solid support, which simplifies the purification process at each step. luxembourg-bio.comnih.gov Although less common than other protecting groups like Fmoc and Boc in modern SPPS, the Cbz group can be used in specific strategies, particularly in the synthesis of protected peptide fragments that are later coupled in solution. peptide.comnih.gov

Strategies for Incorporation into Peptide Chains

The incorporation of Cbz-L-Isoleucine into a growing peptide chain involves the formation of an amide (peptide) bond. This process requires the activation of the carboxyl group of the Cbz-protected isoleucine to facilitate its reaction with the free amino group of the peptide chain.

The formation of an amide bond is a condensation reaction that involves the activation of a carboxylic acid. youtube.com In the context of peptide synthesis with Cbz-protected amino acids, the carboxyl group of Cbz-L-Isoleucine is activated by a coupling reagent. nih.govuniurb.it This activation makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the adjacent amino acid or peptide. researchgate.netnih.gov

A key concern during peptide bond formation is the risk of racemization, which is the loss of the specific stereochemistry of the amino acid. peptide.com The Cbz protecting group, being a urethane-type protector, is known to suppress racemization. bachem.com The mechanism of suppression involves reducing the likelihood of forming an oxazolone (B7731731) intermediate, which is a common pathway for racemization. peptide.com

Cbz-L-Isoleucine is compatible with a wide range of coupling reagents used in peptide synthesis. The choice of coupling reagent can influence the reaction rate, yield, and the degree of racemization. uni-kiel.de Commonly used coupling reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. nih.govbachem.compeptide.com

| Coupling Reagent Class | Examples | General Characteristics with Cbz-Amino Acids |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, especially in solution-phase synthesis. peptide.comglobalresearchonline.net Often used with additives like HOBt (1-Hydroxybenzotriazole) to increase efficiency and suppress racemization. peptide.comstackexchange.comyoutube.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyBrOP® (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) | Known for high coupling efficiency and low racemization. bachem.compeptide.comwikipedia.org PyBOP is a safer alternative to BOP, avoiding the formation of the carcinogenic byproduct HMPA. wikipedia.org PyBrOP is highly reactive and useful for sterically hindered couplings. bachem.com |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient reagents that promote rapid coupling with minimal side reactions. rsc.orgluxembourg-bio.comfiveable.me HBTU is a standard and effective coupling agent. nih.govrsc.orgluxembourg-bio.comfiveable.me HATU is often used for difficult couplings due to its high reactivity. peptide.com |

The selection of the appropriate coupling reagent depends on the specific requirements of the synthesis, such as the scale, the nature of the peptide sequence, and the chosen synthetic strategy (solution-phase vs. solid-phase). uni-kiel.depeptide.com

Synthesis of Complex Peptide Architectures

The construction of complex peptide architectures, such as oligopeptides, cyclopeptides, and peptidomimetics, demands a high degree of precision and control over the chemical reactions involved. The use of protected amino acids like Cbz-L-Isoleucine dicyclohexylamine salt is fundamental to achieving the desired sequence and stereochemistry while preventing unwanted side reactions.

Oligopeptides, which are short chains of amino acids, are crucial in various biological processes and serve as scaffolds for drug development. The synthesis of oligopeptides can be performed using either solution-phase or solid-phase peptide synthesis (SPPS) techniques. core.ac.ukjournal-imab-bg.org In both methodologies, the selective protection and deprotection of the amino and carboxyl groups of the constituent amino acids are paramount.

In the context of oligopeptide synthesis, Cbz-L-Isoleucine dicyclohexylamine salt serves as a stable source of L-isoleucine. The Cbz group effectively masks the nucleophilicity of the α-amino group, preventing it from participating in undesired coupling reactions. The general strategy involves the activation of the carboxyl group of the Cbz-protected isoleucine, which is then reacted with the free amino group of another amino acid or a growing peptide chain. This process is often facilitated by coupling reagents that promote the formation of the amide (peptide) bond.

Solid-phase peptide synthesis (SPPS) offers significant advantages in terms of efficiency and purification. journal-imab-bg.org In a typical SPPS workflow, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequential addition of protected amino acids. While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more commonly employed in modern SPPS due to its lability under mild basic conditions, the Cbz group remains relevant, particularly in solution-phase synthesis and for specific applications where its stability to acidic and certain basic conditions is advantageous. peptide.com

The synthesis of complex oligopeptides, such as the marine natural product Tasiamide B and its derivatives, highlights the importance of utilizing protected amino acid building blocks. ijacskros.comgoogle.com Although the specific use of the dicyclohexylamine salt of Cbz-L-Isoleucine in the total synthesis of Tasiamide B is not explicitly detailed in readily available literature, the principles of peptide coupling would apply. The Cbz-protected isoleucine would be activated and coupled to the growing peptide chain.

Table 1: Reagents in Oligopeptide Synthesis

| Reagent Type | Examples | Function |

|---|---|---|

| Protecting Group | Carbobenzoxy (Cbz), t-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc) | Temporarily blocks the reactive amino group of the amino acid. |

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Activates the carboxyl group to facilitate peptide bond formation. |

| Activating Additives | 1-Hydroxybenzotriazole (B26582) (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | Suppresses side reactions and racemization during coupling. |

| Deprotection Reagents | Hydrogenolysis (for Cbz), Trifluoroacetic Acid (TFA) (for Boc), Piperidine (for Fmoc) | Removes the protecting group to allow for the next coupling step. |

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their constrained conformations. The synthesis of cyclopeptides involves the formation of a peptide backbone followed by an intramolecular cyclization step. Cbz-L-Isoleucine dicyclohexylamine salt can be incorporated into the linear precursor of a cyclopeptide.

The synthesis of complex cyclopeptides like the Diazonamides, which are marine-derived natural products with potent biological activities, showcases the intricate strategies required for their construction. cornellpharmacology.orgnih.govprinceton.edu The total synthesis of Diazonamide A, for instance, involves the assembly of a complex acyclic precursor containing multiple amino acid residues, followed by macrocyclization. nih.govprinceton.edu While the published syntheses of Diazonamide A may utilize different protecting group strategies, the incorporation of a Cbz-protected isoleucine residue would follow established peptide coupling protocols. After the assembly of the linear peptide, the Cbz group would be removed, and the newly liberated amino group would participate in the ring-closing reaction.

The choice of protecting groups is critical in cyclopeptide synthesis to ensure that the cyclization occurs at the desired position. The robust nature of the Cbz group allows for the selective deprotection of other protecting groups on the linear peptide before the final cyclization step.

Table 2: Key Steps in a Representative Cyclopeptide Synthesis

| Step | Description | Role of Protected Amino Acids |

|---|---|---|

| 1. Linear Peptide Assembly | Stepwise coupling of protected amino acids on a solid support or in solution. | Cbz-L-Isoleucine dicyclohexylamine salt provides the isoleucine building block with its amino group protected. |

| 2. Cleavage from Resin (if SPPS) | The linear peptide is cleaved from the solid support. | Protecting groups on side chains must remain intact. |

| 3. Selective Deprotection | Removal of the terminal protecting groups (e.g., Cbz and a C-terminal ester) to reveal a free amino and carboxyl group. | The stability of the Cbz group allows for orthogonal deprotection strategies. |

| 4. Intramolecular Cyclization | The free amino and carboxyl groups react to form a cyclic peptide, often under high dilution to favor intramolecular reaction. | The conformation of the linear precursor, influenced by residues like isoleucine, can affect cyclization efficiency. |

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Cbz-L-Isoleucine dicyclohexylamine salt can serve as a chiral starting material for the synthesis of peptidomimetics that incorporate isoleucine-like side chains.

One class of peptidomimetics involves the use of non-proteinogenic amino acids. For example, piperazic acid, a cyclic hydrazine (B178648) amino acid, can be used as a proline mimic to induce specific turns in a peptide chain. nih.gov The synthesis of Cbz-protected piperazic acid highlights the utility of the Cbz group in protecting reactive functionalities during the construction of these unnatural building blocks. nih.gov Similarly, Cbz-L-Isoleucine can be chemically modified to create novel amino acid analogs for incorporation into peptidomimetics.

Furthermore, the synthesis of N-Cbz-β-aminoalkanesulfonamides demonstrates the versatility of Cbz-protected amino alcohols (which can be derived from amino acids) in creating peptide backbone mimics where the amide bond is replaced by a sulfonamide linkage. researchgate.net This modification can impart resistance to protease cleavage. The synthesis of γ-thiol isoleucine, another example of an unnatural amino acid, also utilizes protecting group strategies to enable selective chemical modifications. nih.gov

Table 3: Examples of Peptidomimetic Scaffolds and the Role of Protected Amino Acids

| Peptidomimetic Type | Structural Modification | Role of Cbz-L-Isoleucine Derivative |

|---|---|---|

| Aza-peptides | Replacement of an α-carbon with a nitrogen atom. | The Cbz-protected isoleucine can be a precursor to an isoleucine-like aza-amino acid. |

| β-Peptides | Composed of β-amino acids. | Cbz-L-Isoleucine can be a starting material for the synthesis of a β-isoleucine analog. |

| Peptoids | N-substituted glycine (B1666218) oligomers. | The isoleucine side chain can be incorporated onto the nitrogen of a glycine backbone. |

| Sulfonamide-based mimics | Replacement of an amide bond with a sulfonamide bond. | Cbz-protected amino alcohols derived from isoleucine can be used to form sulfonamide linkages. researchgate.net |

Stereochemical Control and Chirality in Synthesis

Role of Dicyclohexylamine (B1670486) Salt in Enantiomeric Enrichment and Racemate Resolution

The formation of a salt with dicyclohexylamine (DCHA) is a pivotal step in the purification and handling of Cbz-L-Isoleucine. This salt formation serves two primary purposes in the context of stereochemical control: enantiomeric enrichment and stabilization for handling and storage.

In instances where a racemic or partially racemized mixture of Cbz-isoleucine exists, chiral resolution is necessary to isolate the desired L-enantiomer. The principle of diastereomeric salt formation is a classical and effective method for resolving racemates. This technique involves reacting the racemic mixture of the acid (Cbz-DL-isoleucine) with a single enantiomer of a chiral amine. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.

While dicyclohexylamine itself is an achiral amine, the principle of forming diastereomeric salts is central to understanding chiral resolution. In the context of Cbz-L-Isoleucine, if one were to start with a racemic mixture of isoleucine, protecting it with the Cbz group would yield Cbz-DL-isoleucine. The resolution of this racemic mixture could then be achieved by reacting it with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts that can be separated by fractional crystallization.

A significant advantage of forming the dicyclohexylamine salt of Cbz-L-Isoleucine is its high crystallinity. This property is exploited in a process known as crystallization-induced diastereoselective purification. Even if the initial Cbz-L-Isoleucine product contains minor amounts of the D-enantiomer or other impurities, the formation of the DCHA salt and subsequent crystallization can lead to significant enantiomeric enrichment.

The well-defined crystal lattice of Cbz-L-Isoleucine dicyclohexylamine salt preferentially incorporates the L-enantiomer, leading to the precipitation of highly pure diastereomeric salt from the solution. This process effectively separates the desired L-form from the undesired D-form, which remains in the mother liquor. The solid, crystalline nature of the salt also makes it easier to handle, weigh, and store compared to the often-oily free acid.

Crystallographic Data for Cbz-L-Isoleucine Dicyclohexylamine Salt:

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

N-Carbobenzyloxy-L-Isoleucine as a Chiral Building Block

Once obtained in high purity, N-Cbz-L-Isoleucine, often in its stable dicyclohexylamine salt form, serves as a versatile chiral building block in organic synthesis. mdpi.com In peptide synthesis, the Cbz group masks the nucleophilicity of the amino group, allowing for the selective formation of a peptide bond between the carboxyl group of Cbz-L-Isoleucine and the amino group of another amino acid.

The use of Cbz-L-Isoleucine ensures that the stereochemistry of the isoleucine residue is correctly incorporated into the growing peptide chain. The robustness of the Cbz group allows for a wide range of coupling reagents to be used for peptide bond formation. Following its incorporation, the Cbz group can be selectively removed under mild conditions, typically through catalytic hydrogenolysis (H₂/Pd-C), which does not affect the stereochemistry of the peptide. total-synthesis.comnih.gov

Integration into Asymmetric Synthetic Strategies

The application of Cbz-L-Isoleucine dicyclohexylamine salt extends beyond standard peptide synthesis into more complex asymmetric synthetic strategies, where the inherent chirality of the molecule is leveraged to control the stereochemical outcome of subsequent reactions.

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries used to control the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.org

While Cbz-L-Isoleucine itself is a chiral building block, it can be used in conjunction with substrates bearing a chiral auxiliary to achieve high levels of diastereoselectivity in the synthesis of complex molecules, such as non-proteinogenic amino acids or peptide mimics. For instance, a synthetic strategy could involve the coupling of Cbz-L-Isoleucine to a substrate that has been modified with a chiral auxiliary, like an Evans auxiliary. The stereochemical information from both the Cbz-L-Isoleucine and the chiral auxiliary would work in concert to direct the formation of new stereocenters with high precision. This "matched" pairing can lead to significantly higher diastereomeric excesses than if either chiral element were used alone. After the key stereocenter-forming reaction, both the Cbz group and the chiral auxiliary can be removed to yield the final, enantiomerically pure product. This approach allows for the synthesis of a diverse array of complex chiral molecules with predictable stereochemistry. nih.govyoutube.com

Stereoselective Transformations Involving Isoleucine Derivatives

Beyond its role as a simple building block, the inherent chirality of isoleucine is exploited in more advanced stereoselective transformations. The defined stereocenters of isoleucine derivatives can influence the stereochemical outcome of reactions, making them valuable tools in asymmetric synthesis.

Research has demonstrated the utility of isoleucine and its derivatives in directing the formation of new stereocenters with high levels of control. These methods are critical for synthesizing complex molecules like unnatural amino acids and pharmaceutical intermediates.

One notable area is the diastereoselective synthesis of fluorinated isoleucines. In one study, a synthetic route to 5-fluoro-L-isoleucine and 5,5-difluoro-L-isoleucine was developed starting from L-alanine. uef.fi The process involved two sequential C(sp³)–H bond functionalization reactions to build the fluorinated isoleucine side chain. The stereochemistry of the starting L-alanine derivative was crucial for controlling the diastereoselectivity of the subsequent alkylation steps. uef.fi

Another powerful strategy involves the stereoselective alkylation of chiral glycine (B1666218) enolate equivalents, where an isoleucine-derived chiral auxiliary can direct the approach of an electrophile. Similarly, isoleucine derivatives have been used in nickel-catalyzed enantioconvergent cross-coupling reactions. caltech.edu For example, a racemic α-haloglycine derivative can be coupled with an organozinc reagent in the presence of a chiral nickel catalyst to produce a protected α-amino acid with high enantiomeric excess. caltech.edu

The native α-chiral center of isoleucine derivatives can also be used to induce stereoselectivity in reactions on the side chain. For instance, the synthesis of a γ-thiolated isoleucine derivative was achieved via the stereoselective alkylation of a lithium enolate. nih.gov The existing stereocenter directed the alkylation to favor the syn configured diastereomer with a high ratio (9:1), which could then be separated to yield a stereochemically pure product. nih.gov

| Transformation Type | Isoleucine/Related Derivative | Key Method | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective C-H Functionalization | L-Alanine derivative (precursor to isoleucine structure) | Palladium-catalyzed C(sp³)–H bond functionalization to build the fluorinated isoleucine side chain. | High diastereoselectivity (d.r. >97.5:2.5 for a key intermediate). | uef.fi |

| Enantioconvergent Cross-Coupling | Product: Protected α-amino acid (isoleucine analogue) | Nickel/pybox-catalyzed coupling of a racemic α-chloroglycine ester with an organozinc reagent. | High enantiomeric excess (up to 97% ee). | caltech.edu |

| Diastereoselective Alkylation | Allyl ester of an N-protected isoleucine precursor | Alkylation of a lithium enolate, where the existing α-chiral center directs the reaction. | High diastereoselectivity (9:1 syn/anti ratio). | nih.gov |

| Asymmetric Hydrogenation | Derivative of 3-oxobutyrate (precursor to allo-threonine, a related structure) | Dynamic kinetic resolution using a chiral biphosphine ruthenium complex for hydrogenation. | Produces β-hydroxy α-amino acid derivatives with high stereocontrol. | researchgate.net |

These examples highlight how the stereochemical information embedded within isoleucine and its derivatives can be effectively relayed to create new chiral centers, demonstrating their significance in the field of asymmetric synthesis.

Derivatives, Analogues, and Advanced Synthetic Strategies

Synthesis of Modified Isoleucine Derivatives

The inherent chirality and functional groups of Cbz-L-Isoleucine make it an excellent precursor for generating modified isoleucine derivatives. These modifications can be targeted at the side-chain or involve the incorporation of non-canonical structures.

The aliphatic side-chain of isoleucine, while generally considered unreactive, can be functionalized through various synthetic strategies. One notable approach involves the palladium-catalyzed C-H activation/acetoxylation at the γ-position. This method allows for the introduction of an oxygen-containing functional group, which can then be further manipulated. For instance, the synthesis of γ-thiol isoleucine has been achieved starting from a suitably protected isoleucine derivative. nih.gov This process often involves directing group-assisted C-H functionalization to achieve regioselectivity. nih.gov

Another strategy for side-chain modification is the generation of radicals at the side-chain, followed by trapping with various reagents. While challenging due to the multiple C-H bonds, selective functionalization can be achieved under specific reaction conditions. These modifications are crucial for creating isoleucine analogues with altered steric and electronic properties, which can be valuable as probes in chemical biology or as components of peptidomimetics. The conformational freedom of the isoleucine side-chain, which can adopt several rotameric states, is a key consideration in these synthetic endeavors. nih.gov

Table 1: Examples of Side-Chain Functionalization Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Protected L-Isoleucine | 1. MICA, 2. Pd(OAc)₂, PhI(OAc)₂ | γ-acetoxy-L-Isoleucine derivative | C-H Activation/Acetoxylation nih.gov |

| γ-hydroxy-L-Isoleucine derivative | Mitsunobu reagents, Thioacetic acid | γ-acetylthio-L-Isoleucine derivative | Nucleophilic Substitution |

Note: MICA (2-methyl-2-iso-propyl-N-(pyridin-2-yl)acetamide) is a directing group.

The synthesis of non-canonical amino acids (ncAAs) for site-specific incorporation into proteins is a powerful tool in chemical biology. nih.gov Cbz-L-Isoleucine can serve as a scaffold for creating such ncAAs. The general strategy involves modifying the isoleucine structure and then preparing it for incorporation via methods like in vivo nonsense suppression. nih.gov

For this, the Cbz-protected amino acid is chemically activated, often as a cyanomethyl ester, and then ligated to a suppressor tRNA that has been truncated at its 3'-end. nih.gov This acylated tRNA can then deliver the non-canonical amino acid to the ribosome in response to a nonsense codon (e.g., the amber stop codon, TAG). nih.gov Alternatively, evolved orthogonal aminoacyl-tRNA synthetase/tRNA pairs can be used to incorporate ncAAs in response to a repurposed codon. ellingtonlab.orgnih.gov While Cbz-L-Isoleucine itself is not directly incorporated, its derivatives with modified side-chains or backbones, synthesized as described in the previous section, can be utilized in these systems.

Functionalization and Derivatization Approaches

The functional groups of Cbz-L-Isoleucine, namely the carboxylic acid and the Cbz protecting group, offer multiple handles for derivatization.

The carboxyl group of Cbz-L-Isoleucine is readily transformed into a variety of other functional groups. The most common transformations are esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding methyl, ethyl, or benzyl (B1604629) esters through standard acid-catalyzed esterification or by reaction with alkyl halides in the presence of a base. Benzyl esters are particularly useful as they can be removed under mild hydrogenolysis conditions, often simultaneously with the Cbz group. libretexts.org

Amidation: Amide bond formation is central to peptide chemistry. The carboxyl group of Cbz-L-Isoleucine can be coupled with various amines to form amides. This typically requires the use of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and racemization. researchgate.net Studies have shown the successful synthesis of various amide derivatives of N-protected L-isoleucine with aromatic amines. researchgate.net

Reduction: The carboxyl group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting Cbz-protected amino alcohol is a valuable chiral building block for the synthesis of other molecules.

Table 2: Representative Transformations of the Carboxyl Group of Cbz-L-Isoleucine

| Reagent(s) | Product Type | General Reaction |

|---|---|---|

| Benzyl bromide, Cs₂CO₃ | Benzyl Ester | Esterification |

| H₂N-R', DCC, HOBt | Amide | Amidation researchgate.net |

Note: R' represents an alkyl or aryl group.

The Cbz group is primarily known as a protecting group for amines, removable by hydrogenolysis. total-synthesis.com However, the aromatic ring of the Cbz group can itself be a site for modification, leading to divergent synthetic pathways. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the phenyl ring, although this is less common.

A more synthetically useful approach involves the selective cleavage of the Cbz group under conditions that leave other protecting groups intact. While catalytic hydrogenation (e.g., H₂/Pd-C) is the standard method, other reagents can be employed for its removal, including strong acids like HBr in acetic acid, or transfer hydrogenation conditions. total-synthesis.comorganic-chemistry.org The choice of deprotection method allows for orthogonality in complex syntheses. For instance, a benzyl ester might be cleaved simultaneously with the Cbz group during hydrogenolysis, while it would remain stable under certain acidic cleavage conditions used for other protecting groups like Boc. This strategic removal of the Cbz group is a cornerstone of modern peptide synthesis. libretexts.org

Novel Synthetic Routes to Related Amino Acid Building Blocks

Cbz-L-Isoleucine, as a chiral pool starting material, can be used to synthesize other structurally distinct amino acids. For example, through a series of oxidative cleavages and functional group interconversions, the isoleucine framework can be reconfigured.

One potential strategy involves the oxidative cleavage of the vicinal methyl and ethyl groups on the side-chain, which could lead to precursors for other amino acids after further manipulation. Additionally, metabolic engineering strategies in microorganisms like E. coli have been developed to enhance the production of L-isoleucine by modifying related metabolic pathways, such as that of threonine. nih.gov While this is a biosynthetic approach, the principles of pathway manipulation can inspire synthetic chemists to devise novel routes from readily available precursors like isoleucine. The synthesis of γ-thiol and γ-selenyl amino acids from their natural counterparts, including isoleucine, represents a significant advancement in creating novel building blocks for chemical protein synthesis. nih.gov These synthetic amino acids are crucial for techniques like native chemical ligation, expanding the toolbox for creating complex proteins with post-translational modifications.

Chemo-Enzymatic Synthesis Approaches for Amino Acid Components

The synthesis of enantiomerically pure amino acids, such as the L-Isoleucine component of the title salt, is a critical challenge in pharmaceutical and fine chemical manufacturing. Chemo-enzymatic approaches, which synergistically combine the selectivity of biocatalysts with the practicality of chemical synthesis, have emerged as powerful solutions. These methods often focus on the enzymatic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing for the separation of the desired L-form.

One prominent strategy involves the use of hydrolases, such as aminoacylases or lipases, for the kinetic resolution of N-acyl-DL-isoleucine. In this process, a racemic mixture of N-acetyl-DL-isoleucine is subjected to an L-aminoacylase enzyme. The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-Isoleucine, while leaving the N-acetyl-D-isoleucine unreacted. The resulting L-Isoleucine can then be easily separated from the unreacted D-form based on differences in their physicochemical properties. The unreacted N-acetyl-D-isoleucine can be racemized chemically and recycled, making the process highly efficient and atom-economical.

Lipases are another class of enzymes widely used for this purpose, often in non-aqueous media. They can catalyze the enantioselective acylation of an amino acid ester or the deacylation of an N-acyl amino acid ester. For instance, a lipase (B570770) could be used to selectively acylate the L-Isoleucine methyl ester in a racemic mixture, allowing for the separation of the acylated L-enantiomer from the unreacted D-enantiomer.

Key Research Findings in Chemo-Enzymatic Synthesis:

Enzyme Specificity: Studies have demonstrated that enzymes like Penicillin G Acylase (PGA) can be employed for the kinetically controlled synthesis of various N-acyl-L-amino acids, including N-acyl-L-isoleucine. The enzyme's high specificity for the L-enantiomer results in products with high enantiomeric excess.

Process Optimization: Research has focused on optimizing reaction conditions such as pH, temperature, and substrate concentration to maximize both the yield and the enantioselectivity of the enzymatic resolution. Immobilization of the enzyme on a solid support is a common technique to improve its stability and facilitate its reuse, thereby reducing process costs.

Alternative Enzymatic Systems: The hydantoinase/carbamoylase system represents another advanced chemo-enzymatic route. In this multi-enzyme cascade, a racemic hydantoin (B18101) precursor is first enantioselectively hydrolyzed by a D- or L-hydantoinase to the corresponding N-carbamoylamino acid. A subsequent carbamoylase enzyme then hydrolyzes this intermediate to the desired free L-amino acid. This method avoids the need for a separate racemization step, as the hydantoin substrate often racemizes spontaneously under the reaction conditions.

The table below summarizes the key enzymes and their roles in the chemo-enzymatic synthesis of L-Isoleucine.

| Enzyme | Substrate(s) | Product of Enzymatic Step | Role in Synthesis |

| L-Aminoacylase | N-Acetyl-DL-Isoleucine | L-Isoleucine | Enantioselective deacetylation of the L-enantiomer from a racemic mixture. |

| Lipase | DL-Isoleucine Ester, Acylating Agent | N-Acyl-L-Isoleucine Ester | Enantioselective acylation of the L-enantiomer for separation. |

| Penicillin G Acylase | Phenylacetyl-L-isoleucine | L-Isoleucine | Highly selective deacylation to produce the enantiomerically pure amino acid. |

| Hydantoinase | 5-substituted-DL-hydantoin (Isoleucine side chain) | N-Carbamoyl-L-Isoleucine | Enantioselective ring opening of the hydantoin precursor. |

| Carbamoylase | N-Carbamoyl-L-Isoleucine | L-Isoleucine | Hydrolysis of the carbamoyl (B1232498) intermediate to the final free amino acid. |

Dehydrogenative Tailoring and Other Advanced Methods in Amino Acid Derivatization

Beyond the synthesis of the core amino acid, advanced methods are being developed to create derivatives and analogues with unique properties. Dehydrogenative tailoring, a subset of C-H functionalization, is a cutting-edge strategy that allows for the direct modification of the carbon-hydrogen bonds within an amino acid's structure, bypassing the need for pre-functionalized starting materials. This approach enables the late-stage diversification of complex molecules, including protected amino acids like Cbz-L-Isoleucine.

This methodology typically relies on transition-metal catalysis (e.g., using palladium, rhodium, or copper) to activate a specific C-H bond, which can then be coupled with another molecule to form a new C-C, C-N, or C-O bond. For an amino acid like isoleucine, which has a sec-butyl side chain, C-H activation could potentially be directed to the β, γ, or δ positions, leading to a host of novel, non-canonical amino acid derivatives. These modified amino acids are invaluable tools for probing protein structure and function, developing peptide-based therapeutics with enhanced stability, and creating new biomaterials.

Key Research Findings in Advanced Amino Acid Derivatization:

Palladium-Catalyzed Functionalization: Research has shown that palladium catalysts, guided by a directing group on the amino acid's nitrogen, can selectively activate and functionalize the γ-C-H bonds of aliphatic amino acid side chains. This allows for the introduction of aryl, vinyl, or other functional groups at a position that is typically unreactive, opening up new avenues for creating complex isoleucine analogues.

Rhodium-Catalyzed Carbene Insertion: Another powerful technique involves the use of rhodium catalysts to mediate the insertion of a carbene into a C-H bond on the amino acid side chain. This method can be used to introduce new carbon-based functionalities and create structurally diverse amino acid derivatives.

Photocatalysis in Amino Acid Modification: The use of visible-light photocatalysis has also gained traction as a mild and efficient method for amino acid derivatization. This approach can facilitate a variety of transformations, including C-H functionalization and decarboxylative couplings, under environmentally benign conditions.

The table below outlines some advanced derivatization methods and their potential application to an isoleucine scaffold.

| Method | Catalyst/Reagent | Target Site on Isoleucine Side Chain | Potential New Functionality Added |

| Directed C-H Arylation | Palladium (Pd) catalyst | γ-methyl or γ-methylene | Phenyl, Biphenyl, or other aromatic groups. |

| Dehydrogenative Cross-Coupling | Copper (Cu) or Iron (Fe) catalyst | β or γ position | Alkynyl, Allyl, or Ether linkages. |

| Carbene C-H Insertion | Rhodium (Rh) or Iridium (Ir) catalyst | β, γ, or δ positions | Ester-containing groups, new stereocenters. |

| Minisci-Type Reaction | Silver (Ag) or Iron (Fe) catalyst | β or γ position | Heteroaromatic groups (e.g., pyridine, quinoline). |

These advanced synthetic strategies highlight the continuous evolution of chemical synthesis, providing researchers with unprecedented control over molecular architecture. The application of chemo-enzymatic methods ensures the efficient and sustainable production of the chiral building blocks, while dehydrogenative tailoring opens the door to a new generation of amino acid derivatives with tailored properties for diverse scientific applications.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Understanding of Carbobenzyloxy Protection and Deprotection

The introduction of the carbobenzyloxy (Cbz or Z) protecting group to the α-amino group of L-isoleucine is a fundamental transformation in peptide chemistry. total-synthesis.com This process, along with the subsequent removal of the Cbz group, has been the subject of extensive mechanistic studies.

The protection of the amino group of L-isoleucine with benzyl (B1604629) chloroformate (Cbz-Cl) proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out under Schotten-Baumann conditions, employing a base to neutralize the hydrochloric acid generated. total-synthesis.com The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the Cbz-protected L-isoleucine. total-synthesis.com The choice of base and reaction conditions can be crucial in preventing side reactions, such as the formation of the corresponding N-Cbz-dipeptide.

Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis. total-synthesis.com This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent. The mechanism of hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond, releasing toluene (B28343) and the carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to liberate the free amino group of L-isoleucine and carbon dioxide. total-synthesis.com

Alternative deprotection methods include treatment with strong acids such as HBr in acetic acid, although this method is less mild and can lead to side reactions. The orthogonality of the Cbz group allows for its selective removal in the presence of other protecting groups, such as tert-butyloxycarbonyl (Boc), which are stable to hydrogenolysis conditions.

Role of Dicyclohexylamine (B1670486) in Reaction Equilibria and Product Isolation

Dicyclohexylamine (DCHA) plays a crucial role in the isolation and purification of Cbz-L-isoleucine. The reaction of the acidic Cbz-L-isoleucine with the basic dicyclohexylamine results in the formation of a stable and highly crystalline dicyclohexylammonium (B1228976) salt. nih.gov This salt formation is an acid-base reaction that shifts the equilibrium towards the formation of the protected amino acid salt, facilitating its separation from the reaction mixture.

The primary advantages of converting Cbz-L-isoleucine to its DCHA salt are:

Enhanced Crystallinity: Cbz-protected amino acids are often oils or amorphous solids that are difficult to purify by crystallization. The DCHA salt, in contrast, is typically a well-defined crystalline solid, which allows for efficient purification through recrystallization to remove impurities.

Improved Stability: The salt form is generally more stable for storage and handling compared to the free acid.

Facilitated Isolation: The high crystallinity of the DCHA salt allows for easy isolation from the reaction mixture by simple filtration, leading to higher yields and purity.

The dicyclohexylammonium salt can be readily converted back to the free Cbz-L-isoleucine by treatment with a strong acid, such as hydrochloric acid or sulfuric acid, followed by extraction into an organic solvent. This process protonates the carboxylate and liberates the free Cbz-amino acid, while the dicyclohexylammonium cation remains in the aqueous phase.

Studies on Stereoselectivity-Governing Mechanisms

Maintaining the stereochemical integrity of the α-carbon of L-isoleucine during the Cbz protection step is of paramount importance in peptide synthesis to prevent the formation of diastereomeric peptides. Isoleucine has two chiral centers, at the α- and β-carbons, further complicating stereochemical control. rsc.org

The primary mechanism for racemization of the α-carbon during peptide synthesis is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. rsc.orghighfine.com This can occur under the basic conditions used for the Cbz protection if the carboxyl group is activated. However, the use of the Cbz protecting group, which is a urethane-type protecting group, significantly suppresses oxazolone (B7731731) formation compared to N-acyl protecting groups. rsc.org This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the carbamate (B1207046), reducing its nucleophilicity and the propensity for cyclization to form the oxazolone.

Factors that can influence the stereoselectivity of the Cbz protection of L-isoleucine include:

| Factor | Influence on Stereoselectivity |

| Base | Strong bases and elevated temperatures can increase the risk of racemization by promoting proton abstraction from the α-carbon. The use of milder bases like sodium bicarbonate or N-methylmorpholine is preferred. highfine.com |

| Solvent | The polarity of the solvent can influence reaction rates and the stability of intermediates. Aprotic solvents are generally used. |

| Temperature | Lower reaction temperatures are generally favored to minimize the rate of any potential racemization pathways. |

| Activating Agent | When coupling Cbz-L-isoleucine to another amino acid, the choice of coupling reagent can significantly impact racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are often used to suppress racemization. |

Kinetic resolution, where one diastereomer of a racemic mixture reacts faster than the other, can also be a tool to achieve high stereochemical purity. gavinpublishers.comharvard.eduacs.org In the context of Cbz-L-isoleucine dicyclohexylamine salt, the crystallization process itself can be a form of purification, as the desired diastereomeric salt may be less soluble and crystallize preferentially from the solution. The kinetics of this crystallization can be influenced by factors such as solvent, temperature, and seeding. gavinpublishers.com

Kinetic and Thermodynamic Aspects of Salt Formation and Dissociation

The formation of Cbz-L-isoleucine dicyclohexylamine salt is an equilibrium process driven by the favorable thermodynamics of the acid-base reaction between the carboxylic acid of Cbz-L-isoleucine and the amine group of dicyclohexylamine.

Thermodynamic Considerations:

Kinetic Aspects:

The rate of salt formation is typically fast, as it is an acid-base reaction. The kinetics of the crystallization of the salt from solution are more complex and are influenced by several factors:

| Factor | Influence on Crystallization Kinetics |

| Supersaturation | A higher degree of supersaturation generally leads to a faster nucleation rate, but may also result in the formation of smaller, less pure crystals. |

| Temperature | Lowering the temperature decreases the solubility of the salt, increasing the driving force for crystallization. |

| Solvent | The choice of solvent is critical, as it affects the solubility of the salt and the stability of the crystal lattice. A solvent in which the salt is sparingly soluble at low temperatures is ideal. |

| Agitation | Stirring or agitation can increase the rate of mass transfer and crystal growth. |

| Seeding | The introduction of seed crystals of the desired salt can bypass the initial nucleation step and promote the growth of larger, more uniform crystals. |

The dissociation of the salt back to the free acid and dicyclohexylamine is typically achieved by shifting the equilibrium through the addition of a strong acid. This protonates the carboxylate anion, breaking the ionic bond of the salt. The kinetics of this process are generally fast. The efficiency of the dissociation and subsequent extraction depends on the partitioning of the free acid and the dicyclohexylammonium salt between the organic and aqueous phases.

Analytical and Characterization Approaches in Synthetic Research

Chromatographic Techniques for Purity Assessment in Synthesis (e.g., TLC, HPLC)

Chromatographic methods are fundamental for assessing the purity of Cbz-L-Isoleucine dicyclohexylamine (B1670486) salt and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the formation of the salt. During the synthesis, which involves reacting N-Benzyloxycarbonyl-L-isoleucine with dicyclohexylamine, TLC can be used to track the consumption of the starting materials and the appearance of the product spot. By comparing the retention factor (Rf) values of the reaction mixture with those of the starting materials and a purified product standard, chemists can determine the reaction's endpoint.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the quantitative determination of the purity of Cbz-L-Isoleucine dicyclohexylamine salt. Purity levels are typically expected to be greater than 98.0%. cymitquimica.comtcichemicals.com Reverse-phase HPLC is commonly employed for this analysis. The technique separates the main compound from any residual starting materials, by-products, or other impurities. The high sensitivity and resolution of HPLC make it indispensable for final quality control, ensuring the material is suitable for use in sensitive applications like pharmaceutical peptide synthesis.

Table 1: HPLC Purity Specifications for Cbz-L-Isoleucine Derivatives

| Compound Name | Purity Specification | Analytical Method |

|---|---|---|

| N-Benzyloxycarbonyl-L-isoleucine | >98.0% | HPLC |

Data sourced from publicly available supplier specifications. cymitquimica.comtcichemicals.com

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates (e.g., NMR, IR)

Spectroscopic techniques are essential for confirming the molecular structure of Cbz-L-Isoleucine dicyclohexylamine salt.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for Cbz-L-Isoleucine dicyclohexylamine salt, typically recorded using a KBr wafer, would show characteristic absorption bands. nih.gov Key peaks include those corresponding to the N-H bonds of the ammonium (B1175870) and carbamate (B1207046) groups, C=O stretching from the carbamate and carboxylate, and aromatic C-H and C=C stretching from the benzyloxycarbonyl (Cbz) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the L-isoleucine, benzyloxycarbonyl, and dicyclohexylamine components. nih.gov NMR is also a powerful tool for distinguishing between the desired L-isoleucine (2S,3S) diastereomer and other stereoisomers like D-allo-isoleucine (2S,3R). researchgate.net The chemical shift and coupling constants of the α-proton are particularly sensitive to the stereochemistry at the α- and β-carbons. researchgate.net

Table 2: Characteristic ¹H NMR Chemical Shifts for Isoleucine Derivatives

| Proton | L-Isoleucine (2S,3S) Derivative (ppm) | D-allo-Isoleucine Derivative (ppm) | Significance |

|---|---|---|---|

| α-CH | 4.03 - 4.29 | 4.36 | Differentiates between diastereomers researchgate.net |

Note: Chemical shifts are dependent on the solvent and specific derivative structure.

Chiral Analysis Methods for Enantiomeric Purity Determination (e.g., Optical Rotation, Chiral HPLC in synthesis context)

Ensuring the enantiomeric purity of Cbz-L-Isoleucine dicyclohexylamine salt is critical, as only the L-enantiomer is typically active in biological systems.

Optical Rotation: The measurement of specific rotation is a classic method for assessing the stereochemical purity of a chiral compound. The precursor, N-Benzyloxycarbonyl-L-isoleucine, exhibits a specific optical rotation value. A typical specification is a value between +5.0 and +8.0 degrees (c=6, EtOH), which confirms the presence of the correct L-enantiomer. tcichemicals.com This measurement ensures that the stereocenter of the isoleucine was not compromised during the introduction of the Cbz protecting group.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is a highly accurate technique for determining the enantiomeric excess (ee) of the product. This method uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation. sigmaaldrich.com For amino acid derivatives, polysaccharide-based CSPs are often effective. windows.net In the context of synthesizing Cbz-L-Isoleucine, chiral HPLC can be used to verify that no racemization has occurred and that the enantiomeric purity is high, often greater than 99% ee. windows.net The technique is also capable of separating all four stereoisomers of isoleucine (L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine), which can be challenging with other methods. nih.gov

Amino Acid Analysis for Peptide Composition Verification

While Cbz-L-Isoleucine dicyclohexylamine salt is a protected amino acid and not a peptide itself, its ultimate purpose is for incorporation into a peptide sequence. After a peptide has been synthesized using this starting material, amino acid analysis (AAA) is performed on the final peptide product to verify its composition.

The process involves the complete hydrolysis of the peptide back into its constituent amino acids, typically using 6 M HCl. nih.gov The resulting mixture of free amino acids is then separated, identified, and quantified using chromatographic techniques, often HPLC or ion-exchange chromatography, sometimes coupled with mass spectrometry. nih.govusp.org This analysis confirms that isoleucine was successfully incorporated into the peptide chain in the correct stoichiometric ratio. The accuracy of the AAA result for isoleucine is directly dependent on the quality and purity of the Cbz-L-Isoleucine dicyclohexylamine salt used in the synthesis.

Conclusion and Future Research Directions

Summary of Key Contributions to Organic and Peptide Chemistry

N-Carbobenzyloxy-L-Isoleucine dicyclohexylamine (B1670486) salt (Cbz-L-Isoleucine DCHA salt) has established itself as a cornerstone building block in the field of synthetic chemistry. Its primary and most significant contribution lies in its role as a protected amino acid for peptide synthesis. The compound masterfully addresses two fundamental challenges in peptide chemistry: the need for selective reactions and the stability of reagents. libretexts.org

The carbobenzyloxy (Cbz) group serves as a robust protecting moiety for the α-amino group of L-isoleucine. This protection is crucial as it prevents the amine from participating in unwanted side reactions during the formation of peptide bonds, thereby directing the reaction to the carboxyl group. libretexts.org This level of control is fundamental to achieving high yields and purity in the final peptide product, which is especially critical in the synthesis of complex polypeptides and for applications in pharmaceutical development.

Furthermore, the formation of a dicyclohexylamine (DCHA) salt significantly enhances the compound's utility. This salt form often improves the crystallinity of the protected amino acid, making it easier to handle, purify, and store compared to the free acid, which may be an oil or an amorphous solid. bachem.com The increased stability and solubility in certain organic solvents facilitate its use in various reaction conditions.

Beyond its foundational role in peptide synthesis, Cbz-L-Isoleucine DCHA salt has been utilized as a key intermediate in medicinal chemistry. For instance, it has served as a precursor in the synthesis of antiviral agents, where its structure allows for modifications to create effective nucleoside analogs. The compound's reliability and well-documented reactivity have made it an indispensable tool for organic and medicinal chemists in the construction of complex, biologically active molecules.

Table 1: Key Contributions of Cbz-L-Isoleucine DCHA Salt

| Contribution | Description | Impact on Chemistry |

| Amino Group Protection | The Cbz group effectively blocks the N-terminus of isoleucine from unwanted reactions. libretexts.org | Enables selective peptide bond formation, leading to higher purity and yields. |

| Enhanced Stability | The dicyclohexylamine salt form increases stability and often improves crystallinity. bachem.com | Simplifies handling, purification, and storage of the amino acid building block. |

| Increased Solubility | The salt form can enhance solubility in organic solvents used in synthesis. | Facilitates its application in a wider range of reaction protocols, including Solid-Phase Peptide Synthesis (SPPS). |

| Medicinal Chemistry Precursor | Serves as a starting material for synthesizing more complex molecules. | Used in the development of bioactive compounds, including antiviral drugs. |

Emerging Trends in Amino Acid and Peptide Synthesis Utilizing Protected Building Blocks

The landscape of peptide synthesis is continuously evolving, driven by the increasing demand for more complex, potent, and specific peptide-based therapeutics. grace.com Several key trends are shaping the future use of protected building blocks like Cbz-L-Isoleucine DCHA salt.

A significant trend is the incorporation of non-canonical amino acids (ncAAs) into peptide chains. These unique building blocks introduce novel chemical functionalities not found in the twenty proteinogenic amino acids, which can be used to engineer peptides with enhanced properties such as longer biological half-lives, increased potency, and improved oral bioavailability. grace.com

Another major area of innovation is the development of advanced peptide modification strategies . Techniques such as peptide cyclization and the "stapling" of peptides are being used to constrain the peptide's conformation. nih.gov This can lead to higher binding affinity and greater stability against enzymatic degradation. nih.gov Similarly, N-methylation of the peptide backbone is another strategy being explored to improve therapeutic profiles. nih.gov

High-throughput synthesis and automation are transforming the peptide discovery process. creative-peptides.com Automated peptide synthesizers, coupled with high-throughput screening methods, allow researchers to rapidly generate and test vast libraries of peptide sequences, significantly accelerating the identification of promising drug candidates. creative-peptides.com

Finally, there is a strong push towards greener peptide synthesis . This includes the development of novel protecting groups that are more environmentally benign. A notable example is the water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group, which enables peptide synthesis to be conducted in aqueous media, thereby reducing the reliance on toxic organic solvents. nih.gov

Table 2: Emerging Trends in Peptide Synthesis

| Trend | Description | Potential Impact |

| Non-Canonical Amino Acids (ncAAs) | Incorporation of synthetic amino acids with unique side chains or backbones. grace.com | Creation of peptides with enhanced stability, potency, and novel functions. |

| Peptide Cyclization/Stapling | Constraining the peptide structure into a cyclic or helical form. nih.gov | Increased resistance to proteolysis and improved binding to therapeutic targets. |

| High-Throughput Synthesis | Automated, parallel synthesis of large numbers of different peptides. creative-peptides.com | Accelerated discovery and optimization of new peptide-based drugs. |

| Aqueous-Phase Synthesis | Use of water-soluble protecting groups (e.g., Smoc) to perform synthesis in water. nih.gov | Drastic reduction in hazardous solvent waste, leading to more sustainable manufacturing. |

Future Scope for N-Carbobenzyloxy-L-Isoleucine Dicyclohexylamine Salt in Academic Research

Despite the emergence of newer protecting groups, Cbz-L-Isoleucine DCHA salt is poised to remain a relevant and valuable tool in academic research. Its well-understood chemistry, commercial availability, and proven reliability make it an excellent choice for a wide range of research applications.

In the pursuit of novel therapeutics, academic labs will continue to rely on established building blocks for the synthesis of new bioactive peptides. The compound will be instrumental in creating peptide sequences designed to target specific diseases, from cancer to metabolic and rare disorders. creative-peptides.com Its use in the early stages of drug discovery allows researchers to efficiently construct peptide leads for further investigation.

Furthermore, Cbz-L-Isoleucine DCHA salt is a critical component for researchers studying protein-protein interactions (PPIs) . Synthetic peptides that mimic specific domains of larger proteins can be used as probes to understand or inhibit these interactions. researchgate.net The ability to easily incorporate a protected isoleucine residue is vital for creating accurate mimics of protein binding sites.

The compound will also find continued use in enzyme mechanism studies . Researchers can synthesize peptide substrates or inhibitors containing isoleucine to investigate the specificity and catalytic activity of various enzymes, such as proteases. The synthesis of such tools is fundamental to basic biochemical research and understanding metabolic pathways.

Finally, as a component of larger synthetic strategies, Cbz-L-Isoleucine DCHA salt will be used to create peptide fragments that can be joined together through methods like native chemical ligation to form entire proteins, a field known as chemical protein synthesis.

Q & A

Q. What are the key structural features of Cbz-L-Isoleucine dicyclohexylamine salt, and how do they influence its reactivity in peptide synthesis?

- Methodological Answer : The compound combines a carbobenzyloxy (Cbz)-protected isoleucine residue with a dicyclohexylamine counterion. The Cbz group shields the α-amino group during peptide synthesis, preventing unwanted side reactions, while the dicyclohexylamine enhances solubility in organic solvents, facilitating coupling reactions. To assess reactivity, compare its behavior to structurally analogous compounds (e.g., Boc-protected amino acid salts) in solid-phase synthesis. For example, Boc-3-styryl-L-alanine dicyclohexylamine salt exhibits improved solubility and coupling efficiency due to its bulky styryl group and amine salt . Key Structural Comparison :

| Compound | Protective Group | Counterion | Solubility Enhancer |

|---|---|---|---|

| Cbz-L-Isoleucine DCHA salt | Cbz | Dicyclohexylamine | Cyclohexyl rings |

| Boc-L-Alanine | Boc | None (free acid) | N/A |

Q. How does the dicyclohexylamine component affect crystallization and solubility in nonpolar solvents?

- Methodological Answer : The dicyclohexylamine counterion forms strong hydrogen bonds with the carboxylate group of the amino acid, as observed in X-ray crystallography studies of similar salts (e.g., RG108 dicyclohexylamine salt). These interactions create a rigid crystal lattice, reducing solubility in polar solvents but improving it in nonpolar media like dichloromethane. To optimize crystallization, use solvent systems with controlled polarity (e.g., DMF/water mixtures) and monitor lattice stability via differential scanning calorimetry (DSC) .

Q. What analytical techniques are most effective for confirming purity and enantiomeric integrity?

- Methodological Answer :

- HPLC : Use a chiral column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Compare retention times to certified reference standards .

- X-ray Crystallography : Resolve absolute configuration by analyzing heavy atom positions (e.g., sulfur in thienyl derivatives) in single-crystal structures .

- NMR Spectroscopy : Confirm the absence of racemization via H-NMR coupling constants (e.g., values > 8 Hz for L-configuration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during solid-phase peptide synthesis?

- Methodological Answer :

- Temperature Control : Perform couplings at 0–4°C to reduce base-catalyzed racemization.

- Activating Agents : Use HATU instead of HOBt/DIC for faster activation, minimizing exposure to basic conditions.

- Monitoring : Track racemization via circular dichroism (CD) spectroscopy at 220 nm (α-helix signal) after each coupling step. For example, Boc-3-styryl-D-alanine dicyclohexylamine salt showed <1% racemization under optimized HATU conditions .

Q. What strategies resolve contradictions in spectroscopic data during characterization of novel derivatives?

- Methodological Answer :